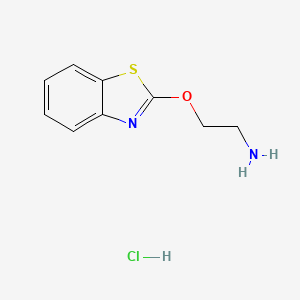

Chlorhydrate de 2-(2-aminoéthoxy)-1,3-benzothiazole

Vue d'ensemble

Description

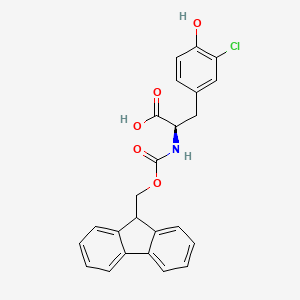

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its benzothiazole ring structure, which is substituted with an aminoethoxy group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Applications De Recherche Scientifique

Synthèse de complexes métalliques

Le composé sert de ligand pour la synthèse de complexes métalliques, en particulier avec le molybdène (VI) et le vanadium (IV). Ces complexes se caractérisent par leur nature non-électrolytique et sont étudiés à l'aide de diverses méthodes spectroscopiques. Ils présentent des activités antimicrobiennes potentielles, ce qui pourrait être bénéfique pour la recherche médicale et les applications pharmaceutiques .

Produits chimiques agricoles

En tant que dérivé du dithiocarbamate, il peut se lier fortement aux métaux, ce qui est avantageux dans le développement de produits chimiques agricoles. Ces produits chimiques peuvent être utilisés comme fongicides ou insecticides, offrant un moyen de protéger les cultures des ravageurs et des maladies .

Applications industrielles

Les propriétés de liaison aux métaux du composé le rendent adapté aux applications industrielles, telles que l'élimination des métaux lourds des eaux usées. Ceci est crucial pour la protection de l'environnement et le traitement des effluents industriels .

Chimie supramoléculaire

En raison de sa capacité à former des complexes métal-dithiocarbamate stables, il peut être utilisé en chimie supramoléculaire pour l'auto-assemblage de macrocycles, de cages et de nanoparticules. Cela a des implications pour le développement de nouveaux matériaux et de la nanotechnologie .

Recherche biologique

En recherche biologique, les complexes du composé peuvent être utilisés pour étudier l'interaction entre les métaux et les molécules biologiques. Cela peut conduire à une meilleure compréhension des métalloprotéines et des enzymes qui sont essentielles pour les processus vitaux .

Chimie analytique

Le composé peut être utilisé comme agent chélatant en chimie analytique pour faciliter la détection et la quantification des ions métalliques dans divers échantillons. Ceci est particulièrement utile dans la surveillance environnementale et les tests de sécurité alimentaire .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethanol to form 2-(2-hydroxyethoxy)-1,3-benzothiazole. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in 2-(2-Aminoethoxy)-1,3-benzothiazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUCGYGACGWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)

![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)